Naphtho[2,1-b]furan, 1,2-dimethyl-
Description
Significance of Naphthofuran Scaffolds in Modern Organic Chemistry
Naphthofuran scaffolds, which result from the fusion of a naphthalene (B1677914) ring with a furan (B31954) ring, are of considerable interest to organic and medicinal chemists. researchgate.net This interest stems from the fact that the naphthofuran nucleus is a key structural motif in a multitude of biologically significant natural products. researchgate.netarkat-usa.org Consequently, compounds containing this framework have been shown to exhibit a wide spectrum of pharmacological activities. researchgate.netmedcraveonline.com The development of efficient synthetic routes to access these molecules is an active area of research, driven by the potential to create novel therapeutic agents and functional materials. researchgate.netnih.gov
Structural Classification of Naphthofuran Isomers with a Focus on Naphtho[2,1-b]furan (B1199300)
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. quimicaorganica.orglibretexts.org Structural isomers, in particular, differ in the connectivity of their atoms. libretexts.orglibretexts.org In the case of naphthofurans, different isomers can arise from the position and orientation of the furan ring fusion to the naphthalene core. The nomenclature of these fused systems indicates the nature of the fusion. For instance, Naphtho[2,1-b]furan specifies that the furan ring is fused to the 2 and 1 positions of the naphthalene ring.
Other possible isomers include Naphtho[1,2-b]furan, Naphtho[2,3-b]furan (B13665818), and Naphtho[1,8-bc]furan, each with a unique connectivity and, therefore, distinct chemical and physical properties. This structural diversity allows for a wide range of potential applications, as even subtle changes in the isomeric form can lead to significant differences in biological activity.
Contextualizing Naphtho[2,1-b]furan, 1,2-dimethyl- within Substituted Naphthofuran Derivatives
Naphtho[2,1-b]furan, 1,2-dimethyl- is a specific derivative of the Naphtho[2,1-b]furan scaffold. The parent compound, Naphtho[2,1-b]furan, has the chemical formula C₁₂H₈O. nih.gov The addition of two methyl groups at the 1 and 2 positions of the furan ring results in Naphtho[2,1-b]furan, 1,2-dimethyl-, with the molecular formula C₁₄H₁₂O. nih.gov
The presence and position of substituents, such as the methyl groups in this case, can profoundly impact the molecule's properties. These modifications can alter its electronic distribution, steric hindrance, and lipophilicity, which in turn can influence its reactivity and biological interactions. The study of such substituted derivatives is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired functionalities.
Chemical Profile of Naphtho[2,1-b]furan and its 1,2-dimethyl- Derivative
| Property | Naphtho[2,1-b]furan | Naphtho[2,1-b]furan, 1,2-dimethyl- |
| Molecular Formula | C₁₂H₈O nih.gov | C₁₄H₁₂O nih.gov |
| Molar Mass | 168.19 g/mol nih.gov | 196.24 g/mol nih.gov |
| IUPAC Name | Benzo[e] slideshare.netbenzofuran nih.gov | 1,2-dimethylbenzo[e] slideshare.netbenzofuran nih.gov |
| CAS Number | 232-95-1 nih.gov | 129812-23-3 nih.gov |
| Physical Description | Data not readily available | Data not readily available |
| Melting Point | 61-69 °C | Data not readily available |
| Boiling Point | 285.0±0.0 °C (Predicted) | Data not readily available |
| XLogP3 | 3.6 | 4.3 nih.gov |
Properties
IUPAC Name |
1,2-dimethylbenzo[e][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYOQUQINUTULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880810 | |
| Record name | naphtho[2,1-b]furan, 1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129812-23-3 | |
| Record name | naphtho[2,1-b]furan, 1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Naphtho 2,1 B Furan Systems
Reaction Mechanisms in Naphtho[2,1-b]furan (B1199300) Formation
The construction of the naphtho[2,1-b]furan ring system can be achieved through several distinct mechanistic routes, each offering unique advantages in terms of substrate scope and reaction conditions.
A highly efficient method for constructing naphtho[2,1-b]furan-1(2H)-ones involves a molecular iodine-promoted oxidative cross-coupling and annulation between 2-naphthols and methyl ketones. acs.orgnih.gov This strategy facilitates the formation of a new quaternary carbon center at the C2 position of the furanone ring. nih.govacs.org The proposed mechanism is a complex, self-sequenced process involving several key steps: iodination, Kornblum oxidation, a Friedel-Crafts-type reaction, oxidation, and final cyclization. acs.orgacs.org
The reaction is believed to be initiated by the in-situ formation of phenacyl iodine from the methyl ketone in the presence of molecular iodine. acs.org This is followed by a sequence of events that ultimately leads to the cyclized product. Experimental evidence suggests that iodine plays a critical role not only in the initial oxidation but also in the subsequent Friedel-Crafts/annulation process. acs.org This method is noted for its efficiency and for being an environmentally friendly approach to C-C bond formation through direct C-H bond functionalization. acs.org
Table 1: Iodine-Promoted Synthesis of Naphtho[2,1-b]furan-1(2H)-ones
| 2-Naphthol (B1666908) Derivative | Methyl Ketone | Yield (%) |
|---|---|---|
| 2-Naphthol | Acetophenone | 85 |
| 2-Naphthol | 4'-Methoxyacetophenone | 81 |
| 2-Naphthol | 4'-Chloroacetophenone | 88 |
| 6-Methoxy-2-naphthol | Acetophenone | 82 |
| 6-Bromo-2-naphthol | Acetophenone | 76 |
Data sourced from a study on I2-promoted selective oxidative cross-coupling. acs.org
Following the initial Friedel-Crafts SN2' addition, the intermediate undergoes an intramolecular oxa-Michael cyclization. ntnu.edu.twnih.gov The hydroxyl group of the naphthol adds to the α-position of the nitroalkene intermediate in a conjugate addition fashion. This cyclization step forms the dihydrofuran ring. The sequence is completed by a subsequent aromatization step, which involves the elimination of the nitro group and a proton, to yield the final, stable naphtho[2,1-b]furan product. ntnu.edu.tw This one-pot process provides a rapid and efficient entry to a variety of functionalized naphthofurans in high to excellent yields (14-97%). ntnu.edu.twnih.gov
Table 2: Synthesis of Naphtho[2,1-b]furans via Friedel-Crafts/Oxa-Michael Annulation
| Naphthol | Nitroallylic Acetate | Yield (%) |
|---|---|---|
| 2-Naphthol | (E)-3-Nitro-1-phenylprop-1-en-2-yl acetate | 95 |
| 2-Naphthol | (E)-1-(4-Chlorophenyl)-3-nitroprop-1-en-2-yl acetate | 97 |
| 2-Naphthol | (E)-3-Nitro-1-(thiophen-2-yl)prop-1-en-2-yl acetate | 85 |
| 1-Naphthol (B170400) | (E)-3-Nitro-1-phenylprop-1-en-2-yl acetate | 91 |
Data sourced from a study on Friedel-Crafts/oxa-Michael/aromatic annulation. ntnu.edu.twnih.gov
The formation of the furan (B31954) ring in naphtho[2,1-b]furan systems can also be achieved through intramolecular cyclization pathways that may involve a ring-opening step of a precursor. One such method involves the acid-catalyzed reaction of 2-naphthol with styrene (B11656) oxide. rsc.org The reaction proceeds via the unimolecular ring-opening of the epoxide (styrene oxide) to form a carbocation, which is then attacked by the nucleophilic naphthol. Subsequent intramolecular cyclization and dehydration afford the 1-phenyl-1,2-dihydronaphtho[2,1-b]furan. rsc.org Another strategy involves the Claisen rearrangement of a β-methylallyl-2-naphthyl ether, which upon heating, undergoes rearrangement followed by intramolecular cyclization to yield 1,2-dihydro-2,2-dimethylnaphtho[2,1-b]furan. rsc.org
Transformations and Derivatization of Naphtho[2,1-b]furan Scaffolds
Once the naphtho[2,1-b]furan core is assembled, it can be further modified to introduce diverse functionalities, expanding its chemical space for various applications.
The naphtho[2,1-b]furan scaffold can be readily derivatized, particularly when activated with appropriate functional groups. For instance, 2-acetylnaphtho[2,1-b]furan can be synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and chloroacetone (B47974). medcraveonline.commedcraveonline.com This acetyl derivative serves as a versatile precursor for further reactions. Condensation with malononitrile (B47326) yields a dicyanovinyl derivative, which can then react with various nucleophiles. medcraveonline.commedcraveonline.com
Furthermore, Vilsmeier formylation of a hydrazone derivative of naphtho[2,1-b]furan produces a pyrazole-4-carbaldehyde. researchgate.net This aldehyde group is an excellent electrophilic site for reactions with a range of carbon and nitrogen nucleophiles, leading to the synthesis of complex heterocyclic systems incorporating the naphtho[2,1-b]furan moiety. researchgate.net For example, reaction with malononitrile derivatives can lead to the formation of new pyran and chromene rings fused to the existing structure. researchgate.net
Table 3: Derivatization of Naphtho[2,1-b]furan-pyrazole-4-carbaldehyde
| Nucleophile | Resulting Functional Group/Ring System | Reference |
|---|---|---|
| Malononitrile | Methylene-malononitrile derivative | researchgate.net |
| Phenylhydrazine (B124118) | Phenylhydrazone derivative | researchgate.net |
| Thiosemicarbazide | Thiosemicarbazone derivative | researchgate.net |
| Acetylacetone | Pyran annulation product | researchgate.net |
| Dimedone | Chromene annulation product | researchgate.net |
Data sourced from a study on the synthesis and reactions of naphtho[2,1-b]furan derivatives. researchgate.net
Cycloaddition Reactions on the Naphthofuran Core
The furan moiety within the Naphtho[2,1-b]furan system can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. zbaqchem.comlibretexts.org The aromaticity of the furan ring means that it is a less reactive diene compared to non-aromatic counterparts. However, the reaction can be facilitated by the use of highly reactive dienophiles, often bearing electron-withdrawing groups. psu.edu
Diels-Alder Reactions:
In a typical Diels-Alder reaction, the furan ring of a naphthofuran derivative would react with a dienophile to form a 7-oxabicyclo[2.2.1]heptene adduct. zbaqchem.comchempedia.info The reaction with an unsymmetrical dienophile can potentially lead to a mixture of regioisomers. The stereochemistry of the dienophile is generally retained in the product. libretexts.org For instance, a cis-dienophile will lead to a syn-adduct, while a trans-dienophile will yield an anti-adduct.
| Dienophile | Expected Product Type | General Reaction Conditions |
| Maleic anhydride | 7-oxabicyclo[2.2.1]heptene derivative | Thermal or Lewis acid catalysis zbaqchem.compsu.edursc.org |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Oxabicycloheptadiene derivative, which can aromatize | Thermal conditions |
| Acrylates | Substituted 7-oxabicyclo[2.2.1]heptene | Thermal or Lewis acid catalysis |
This table presents expected product types based on the known reactivity of furan and its derivatives in Diels-Alder reactions.
1,3-Dipolar Cycloadditions:
The furan ring can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions, reacting with various 1,3-dipoles to form five-membered heterocyclic rings fused to the naphthofuran core. libretexts.org This reaction is a powerful tool for the synthesis of complex heterocyclic systems. uchicago.edu
| 1,3-Dipole | Expected Product Type |
| Nitrile oxides | Isoxazoline-fused naphthofuran |
| Azomethine ylides | Pyrrolidine-fused naphthofuran |
| Diazoalkanes | Pyrazoline-fused naphthofuran |
This table illustrates potential 1,3-dipolar cycloaddition reactions based on the general reactivity of furans.
Elaboration of Methyl Side Chains via Chemical Functionalization
The two methyl groups at the 1- and 2-positions of the Naphtho[2,1-b]furan core are potential sites for chemical modification. The reactivity of these methyl groups is influenced by their attachment to the furan ring and the adjacent naphthalene (B1677914) system.
Halogenation:
The methyl groups can potentially undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce halogen atoms. This would provide a handle for further synthetic transformations. The selectivity of halogenation between the C-1 and C-2 methyl groups would depend on the relative stability of the resulting benzylic-type radicals.
Oxidation:
Oxidation of the methyl groups to aldehydes or carboxylic acids could be achieved using appropriate oxidizing agents. The choice of oxidant would be crucial to avoid oxidation of the electron-rich furan and naphthalene rings.
| Reaction Type | Reagents | Expected Functional Group Transformation |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | -CH₃ → -CH₂Br |
| Oxidation | Mild oxidizing agents (e.g., SeO₂) | -CH₃ → -CHO |
| Strong Oxidation | Strong oxidizing agents (e.g., KMnO₄) | -CH₃ → -COOH |
This table outlines potential functionalization reactions of the methyl side chains based on established organic synthesis methods.
Stereochemical Aspects in Naphthofuran Synthesis and Reactions
Stereochemistry plays a crucial role in the synthesis and reactions of chiral naphthofuran derivatives. wikipedia.orgmasterorganicchemistry.comstereoelectronics.orgkhanacademy.org
Synthesis:
The synthesis of enantiomerically pure Naphtho[2,1-b]furan, 1,2-dimethyl- or its derivatives would require either the use of a chiral starting material, a chiral catalyst, or a chiral auxiliary. Asymmetric synthesis strategies could be employed to control the stereochemistry during the formation of the heterocyclic ring.
Reactions:
Cycloaddition reactions on the naphthofuran core can create new stereocenters. For example, the Diels-Alder reaction with a prochiral dienophile can lead to the formation of diastereomers. libretexts.org The facial selectivity of the approach of the dienophile to the furan ring would determine the stereochemical outcome. The presence of the existing chiral centers in a derivatized naphthofuran can influence the stereoselectivity of subsequent reactions.
In nucleophilic substitution reactions on derivatives, the stereochemical outcome can be either retention or inversion of configuration at a stereocenter, depending on the reaction mechanism. nih.gov
Advanced Spectroscopic and Structural Characterization of Naphtho 2,1 B Furan, 1,2 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton (¹H) NMR Spectral Analysis of Methylated Naphthofurans
The ¹H NMR spectrum of Naphtho[2,1-b]furan (B1199300), 1,2-dimethyl- is anticipated to display distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) system and the protons of the two methyl groups. Based on data from analogous naphthofuran structures, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. mdpi.comnih.govdocbrown.info The precise chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position on the fused ring system and their coupling with neighboring protons.
The two methyl groups at positions 1 and 2 are expected to appear as sharp singlet signals in the upfield region of the spectrum, likely between δ 2.0 and 3.0 ppm. The integration of the aromatic and methyl proton signals would correspond to a ratio that reflects the number of protons in each environment, providing further confirmation of the structure.
Table 1: Predicted ¹H NMR Chemical Shifts for Naphtho[2,1-b]furan, 1,2-dimethyl-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | m (multiplet) |
| Methyl Protons (C1-CH₃) | ~2.5 | s (singlet) |
| Methyl Protons (C2-CH₃) | ~2.3 | s (singlet) |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectral Analysis of Methylated Naphthofurans
The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For Naphtho[2,1-b]furan, 1,2-dimethyl-, a total of 14 distinct carbon signals are expected. The carbons of the naphthalene and furan (B31954) rings will appear in the aromatic region, typically between δ 110 and 160 ppm. mdpi.comorganicchemistrydata.org The quaternary carbons, including those at the ring junctions and those bonded to the methyl groups and the furan oxygen, would also resonate in this range but can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Chemical Shifts for Naphtho[2,1-b]furan, 1,2-dimethyl-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic/Furan Carbons (C, CH) | 110 - 160 |
| Methyl Carbons (-CH₃) | 10 - 25 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques for Connectivity Assignments (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.comresearchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity within the naphthalene ring system. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a carbon atom and the proton(s) attached to it, allowing for the direct assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.edu
Together, these 2D NMR techniques provide a detailed and robust confirmation of the proposed structure for Naphtho[2,1-b]furan, 1,2-dimethyl-.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Naphtho[2,1-b]furan, 1,2-dimethyl- (C₁₄H₁₂O), the calculated molecular weight is 196.24 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 196. This peak confirms the molecular formula of the compound. The fragmentation of the molecular ion provides further structural clues. A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃), which would result in a significant fragment ion at m/z 181 (M-15). nih.govlibretexts.orglibretexts.org Another observed peak at m/z 195 likely corresponds to the loss of a single hydrogen atom (M-1). nih.gov The stability of the fused aromatic ring system suggests that the molecular ion and the fragment resulting from methyl loss would be major peaks in the spectrum.
Table 3: Key Mass Spectrometry Data for Naphtho[2,1-b]furan, 1,2-dimethyl-
| m/z Value | Interpretation | Source |
| 196 | Molecular Ion [M]⁺˙ | nih.gov |
| 195 | [M-H]⁺ | nih.gov |
| 181 | [M-CH₃]⁺ | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Naphtho[2,1-b]furan, 1,2-dimethyl- would be characterized by several key absorption bands.
The presence of the aromatic naphthalene system would give rise to aromatic C-H stretching vibrations typically above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the region of 1600-1450 cm⁻¹. The furan ring contributes with a characteristic C-O-C asymmetric stretching vibration, which is expected to appear in the 1250-1050 cm⁻¹ region. The aliphatic C-H bonds of the two methyl groups will show stretching vibrations in the 2975-2850 cm⁻¹ range and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹. docbrown.info
Table 4: Predicted Infrared (IR) Absorption Bands for Naphtho[2,1-b]furan, 1,2-dimethyl-
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 2975 - 2850 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| Ether C-O-C | Asymmetric Stretching | 1250 - 1050 |
Note: These are predicted frequency ranges. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Conformation
Studies on similar fused heterocyclic systems, such as benzo[b]naphtho[2,1-d]furans, have shown that the core aromatic structure is essentially planar. nih.gov It is therefore highly probable that the naphtho[2,1-b]furan ring system in the title compound is also nearly planar. The two methyl groups would extend from this plane. An X-ray crystal structure would definitively determine bond lengths, bond angles, and any intermolecular interactions, such as π–π stacking, that stabilize the crystal lattice.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a substance's empirical formula by determining the mass percentages of its constituent elements. For Naphtho[2,1-b]furan, 1,2-dimethyl-, this analytical method is crucial to confirm the proposed molecular formula of C₁₄H₁₂O. nih.gov
The theoretical elemental composition of Naphtho[2,1-b]furan, 1,2-dimethyl- is derived directly from its molecular formula. Based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O), the expected percentages for each element can be precisely calculated. The molecular weight of the compound is 196.24 g/mol . nih.gov
Detailed research findings from elemental analysis studies would typically involve the combustion of a purified sample of Naphtho[2,1-b]furan, 1,2-dimethyl-. The resulting combustion products, primarily carbon dioxide and water, are meticulously measured to quantify the amount of carbon and hydrogen present in the original sample. The percentage of oxygen is often determined by difference. The experimentally determined percentages are then compared against the calculated theoretical values. A close agreement between the found and calculated values, generally within a narrow margin of ±0.4%, serves as strong evidence for the compound's assigned empirical and molecular formula, thereby validating the purity and identity of the synthesized molecule.
The comparison between the theoretical and experimentally obtained values is presented in the table below.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 85.68 | Data not available in cited sources |
| Hydrogen (H) | 6.16 | Data not available in cited sources |
| Oxygen (O) | 8.16 | Data not available in cited sources |
Computational Chemistry and Theoretical Studies on Naphtho 2,1 B Furan Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and is a cornerstone of modern computational chemistry.
Electronic Structure Analysis and Molecular Properties
DFT calculations can elucidate the fundamental electronic characteristics of Naphtho[2,1-b]furan (B1199300), 1,2-dimethyl-. Key aspects of its electronic structure, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic properties. For instance, studies on related naphthofuran derivatives have used DFT to determine the HOMO-LUMO energy gap, which is a crucial indicator of the molecule's stability and suitability for applications in organic electronics. researchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability. researchgate.net
Computed Molecular Properties of Naphtho[2,1-b]furan, 1,2-dimethyl-
Data sourced from PubChem. nih.gov
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
A significant application of DFT is the prediction of spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. By comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data, researchers can confirm or propose the correct molecular structure. This computational prediction is invaluable, especially for complex molecules where spectral assignment can be ambiguous. While this methodology is well-established, specific predicted NMR data for Naphtho[2,1-b]furan, 1,2-dimethyl- has not been published in the reviewed literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the time evolution of a system, providing detailed information on conformational changes and stability.
Conformational Analysis and Stability of Naphthofuran Systems
MD simulations could be employed to study the conformational flexibility of the Naphtho[2,1-b]furan, 1,2-dimethyl- system. While the core naphthofuran ring system is largely rigid, the methyl groups can rotate. MD simulations would allow for the exploration of the potential energy surface, identifying the most stable (lowest energy) conformations of the molecule. This information is crucial for understanding how the molecule interacts with its environment or with other molecules. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for such MD simulations, although specific topologies for the 1,2-dimethyl derivative are not pre-existing. uq.edu.au
Exploration of Reaction Pathways and Transition States
Reactive MD simulations can model chemical reactions and predict reaction pathways. By simulating the system at high temperatures or by using specialized force fields, it is possible to observe bond-breaking and bond-forming events. This would enable the study of the mechanisms of synthesis or degradation of Naphtho[2,1-b]furan, 1,2-dimethyl-, and allow for the characterization of high-energy transition states that are difficult to observe experimentally. Currently, no such studies have been reported for this specific compound.
Molecular Orbital (MO) Methods for Electronic Structure and Reactivity Predictions
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread out over the entire molecule. youtube.com It is a foundational theory that complements DFT calculations.
The analysis of frontier molecular orbitals (HOMO and LUMO) is a key application of MO theory in predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy and spatial distribution of these orbitals can predict how Naphtho[2,1-b]furan, 1,2-dimethyl- would interact with electrophiles or nucleophiles. For a related derivative, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, the energy gap between the HOMO and LUMO was calculated to be 4.43 eV, indicating high stability. researchgate.net A similar analysis for Naphtho[2,1-b]furan, 1,2-dimethyl- would provide significant insights into its chemical behavior, but such specific calculations are not available in the current literature.
Table of Compounds
Advanced Research Applications of Naphtho 2,1 B Furan Derivatives
Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
Naphtho[2,1-b]furan (B1199300) derivatives serve as versatile platforms in organic synthesis, enabling the construction of intricate molecular architectures. Their inherent reactivity and structural features allow for further functionalization and elaboration into a wide array of complex organic molecules.
Precursors for Polycyclic Heteroatom-Containing Frameworks
The naphthofuran core is a fundamental component in the synthesis of larger, more complex polycyclic heteroaromatic hydrocarbons (H-PAHs). nsf.govresearchgate.net These frameworks are of interest for their potential applications in organic electronics. nsf.govresearchgate.net Synthetic strategies often involve the creation of polysubstituted olefins followed by cyclization reactions to yield the desired H-PAHs. nsf.govresearchgate.net For instance, heteroatom-containing rubicenes, angular-benzothiophenes, and indenothiophenes have been successfully synthesized using naphthofuran-like precursors. nsf.govresearchgate.net
The synthesis of these complex structures can be achieved through various catalytic methods. For example, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) has been employed to create polycyclic heteroaromatic compounds from biaryl alkenyl aldehydes. rsc.org This method is particularly useful for substrates that are incompatible with acid-catalyzed reactions. rsc.org
Synthesis of Naphthofuran-Fused Heterocycles (e.g., Pyrazoles, Pyrimidines)
The fusion of other heterocyclic rings, such as pyrazoles and pyrimidines, onto the naphthofuran scaffold leads to novel compounds with potentially interesting biological and chemical properties. researchgate.netresearchgate.net
Pyrazoles: Naphthofuran-fused pyrazoles can be synthesized through various methods, including the reaction of chalcones derived from 2-acetylnaphtho[2,1-b]furan with hydrazine (B178648) derivatives. researchgate.net For example, the reaction of a chalcone (B49325) with hydrazine hydrate (B1144303) and phenyl hydrazine can yield 5-(4-methoxyphenyl)-3-(naphtho[2,1-b]furan-2-yl)-4,5-di-hydro-1H-pyrazole and its 1-phenyl derivative, respectively. researchgate.net Another approach involves the three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes catalyzed by Rh(III), which allows for the simultaneous construction of both the pyrazole (B372694) and a phenyl ring. rsc.org
Pyrimidines: The synthesis of naphthofuran-fused pyrimidines can be achieved by reacting aminonaphthofuran derivatives with various reagents. For instance, ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate can be reacted with formamide (B127407) to produce naphtho[1,2:4,5]furo[3,2-d]pyrimidine derivatives. researchgate.net These pyrimidine (B1678525) systems can then be further modified to create a variety of other fused heterocyclic compounds. researchgate.net Additionally, the reaction of chalcones with thiourea (B124793) can yield naphthofuran-substituted pyrimidine-2(1H)-thiones. researchgate.net
| Starting Material | Reagent(s) | Fused Heterocycle | Reference |
| 2-acetylnaphtho[2,1-b]furan-derived chalcone | Hydrazine hydrate / Phenyl hydrazine | Pyrazole | researchgate.net |
| Enaminones, aryl hydrazine hydrochlorides, internal alkynes | Rh(III) catalyst | Pyrazole | rsc.org |
| Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | Formamide | Pyrimidine | researchgate.net |
| 2-acetylnaphtho[2,1-b]furan-derived chalcone | Thiourea | Pyrimidine | researchgate.net |
Building Blocks for Biologically Important Natural Product Synthesis
The naphthofuran moiety is a key structural feature in a number of biologically active natural products. researchgate.netresearchgate.net Therefore, synthetic derivatives of naphtho[2,1-b]furan serve as crucial intermediates in the total synthesis of these complex molecules. For instance, functionalized naphtho[2,3-b]furan (B13665818) derivatives are found in a variety of natural products with anticancer activities. researchgate.net The synthesis of these natural products often involves the construction of a functionalized furan (B31954) ring which is then annulated to a naphthalene (B1677914) precursor. researchgate.net
Applications in Materials Science
The unique electronic and optical properties of naphtho[2,1-b]furan derivatives make them promising candidates for applications in materials science, particularly in the development of advanced electronic and optoelectronic devices.
Development of Organic Semiconductor Materials
Naphtho[2,1-b]furan derivatives, particularly those with extended π-conjugation, are being explored as organic semiconductor materials. nih.govresearchgate.net The fusion of furan rings into larger polycyclic aromatic systems can lead to materials with desirable properties for organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govresearchgate.net
Derivatives of naphtho[2,1-b:6,5-b′]difuran have shown promise as p-type semiconductors, exhibiting high hole mobilities in solution-processed single-crystal organic field-effect transistors. acs.org The small atomic radius of the oxygen atom in the furan ring contributes to dense crystal packing and large intermolecular π-orbital overlap, which facilitates efficient charge transport. acs.org Similarly, naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] acs.orgbenzothiophene derivatives have been developed as air-stable, high-performance semiconductors for OFETs. rsc.org
| Naphthofuran Derivative | Application | Key Property | Reference |
| Naphtho[2,1-b:6,5-b′]difuran | p-type semiconductor (OFET) | High hole mobility | acs.org |
| Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] acs.orgbenzothiophene | p-type semiconductor (OFET) | Air-stability, high performance | rsc.org |
| Naphtho[2,3-b:6,7-b′]difuran (NDF) copolymer | Organic Solar Cells | High power conversion efficiency | researchgate.net |
Exploration in Optoelectronic Applications
The electronic properties of naphtho[2,1-b]furan derivatives can be tuned through chemical modification, making them suitable for various optoelectronic applications. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to investigate the optoelectronic properties of these materials. nih.govdntb.gov.ua
For example, studies on naphtho[2,1-b:6,5-b′]difuran (DPNDF) and its derivatives have shown that their energy gaps can be engineered by introducing different substituents. nih.gov This ability to tune the band gap is crucial for designing materials for specific applications, such as in photovoltaic devices. dntb.gov.ua The calculated optical parameters, including dielectric functions, conductivity, and refractive index, further support their potential for use in optoelectronics. nih.gov
Catalytic Applications and Ligand Design
The naphthofuran framework is not only a target for synthesis but also a participant in various catalytic processes. The synthesis of naphthofuran derivatives itself often employs transition metal catalysts, highlighting the interaction between the heterocyclic core and metal centers. researchgate.neteurjchem.com
Palladium-catalyzed reactions are particularly prominent in the synthesis and functionalization of naphthofurans. For instance, a three-component coupling reaction using naphthols, aldehydes, and carbon monoxide, catalyzed by a palladium complex, has been developed to produce naphthofuran-2(3H)-one derivatives. acs.orgamazonaws.com Such catalytic methods offer efficient and direct routes to complex molecules that would be difficult to access through traditional means. ijpsjournal.com Furthermore, palladium catalysts have been used in the synthesis of photochromic vinylidene-naphthofurans. rsc.org
While the use of naphthofuran derivatives as the primary ligand in a catalytic system is a less explored area, the parent naphthol structures are well-established in ligand design. medcraveonline.com The synthesis of naphthofurans often involves the catalytic functionalization of naphthols, demonstrating the compatibility of this class of compounds with catalytic cycles. rsc.org For example, rhodium complexes have been used to catalyze the synthesis of dihydronaphthofuran derivatives. rsc.org The development of ligand-free catalytic systems, such as those using palladium nanoparticles for the synthesis of related oxygen heterocycles like pyrans, suggests future possibilities for metal-catalyzed reactions involving naphthofurans without the need for complex, expensive ligands. scirp.org
The research into catalytic applications is primarily focused on the synthesis of naphthofuran derivatives rather than their use as ligands. researchgate.net The potential for designing specific naphthofuran-based ligands, including those derived from Naphtho[2,1-b]furan, 1,2-dimethyl- , for various catalytic transformations remains an open area for future investigation.
Table 2: Examples of Catalysis in Naphthofuran Chemistry
| Reaction Type | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Three-Component Coupling | Palladium complex, Naphthols, Aldehydes, CO | Naphthofuran-2(3H)-one derivatives | acs.orgamazonaws.com |
| Synthesis of Dihydronaphthofurans | [Rh(nbd)(CH₃CN)₂]PF₆, Naphthol, Allyl tosylate | 2-methyl-1,2-dihydronaphtho[2,1-b]furan | rsc.org |
| Synthesis of Photochromic Naphthofurans | Pd(PPh₃)₄, Vinylidene-naphthofuran, Boronic acid | Functionalized photochromic vinylidene-naphthofurans | rsc.org |
Green Chemistry Principles in the Synthesis of Naphtho 2,1 B Furan, 1,2 Dimethyl
Solvent-Free Reaction Conditions for Naphthofuran Synthesis
A significant stride in the green synthesis of naphthofuran derivatives involves the use of solvent-free reaction conditions. This approach directly addresses the environmental and health concerns associated with volatile organic solvents.
One notable solvent-free method involves a three-component coupling reaction of 2-aminopyridines, naphthols, and aqueous glyoxal. rsc.org This reaction, facilitated by guanidinium (B1211019) chloride as a polyfunctional organocatalyst, proceeds at 80°C for 25–70 minutes to produce polysubstituted 1,2-dihydronaphtho[2,1-b]furans in high yields of 87–91%. rsc.org The absence of a solvent not only simplifies the reaction setup and work-up but also significantly reduces chemical waste.
Furthermore, microwave-assisted synthesis under solventless phase-transfer catalytic (PTC) conditions has been effectively employed for the preparation of benzo[b]furans. researchgate.net The condensation of salicylaldehyde (B1680747) and its derivatives with various esters of chloroacetic acids in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a catalyst demonstrates the feasibility of this technique. researchgate.net This method highlights the potential for synthesizing naphthofuran structures without the need for traditional solvents. The use of microwave irradiation often leads to shorter reaction times and can result in cleaner reactions with fewer byproducts. semanticscholar.orgnih.gov
The development of solvent-free methodologies represents a crucial step towards more sustainable and environmentally benign synthetic routes for complex heterocyclic compounds like Naphtho[2,1-b]furan (B1199300), 1,2-dimethyl-.
Utilization of Organocatalysis and Biocatalysis Approaches
The fields of organocatalysis and biocatalysis offer powerful tools for the green synthesis of complex molecules, including naphthofurans, by providing alternatives to traditional metal-based catalysts.
Organocatalysis:
Organocatalysis employs small organic molecules to catalyze chemical transformations. A notable example is the use of guanidinium chloride in the solvent-free, one-pot synthesis of 1,2-dihydronaphtho[2,1-b]furans from 2-aminopyridines, naphthols, and aqueous glyoxal. rsc.org This method showcases the efficiency of organocatalysts in promoting complex reactions under green conditions.
Another significant advancement is the development of the first enantioselective organocatalytic Mukaiyama-Michael reaction. princeton.edu This reaction utilizes chiral imidazolidinones to catalyze the 1,4-addition of silyloxy furans to electron-deficient olefins, providing a direct route to enantioenriched γ-butenolide architectures, which are key structural motifs in many natural products. princeton.edu This approach overcomes the limitations of metal salt catalysis, which often favors 1,2-addition. princeton.edu The principles of organocatalysis, particularly in achieving high enantioselectivity, are directly applicable to the synthesis of chiral naphthofuran derivatives.
Biocatalysis:
Biocatalysis leverages enzymes and whole-cell systems to perform chemical reactions with high specificity and under mild conditions, making it an inherently green approach. semanticscholar.orgmdpi.com Enzymes offer several advantages, including high efficiency, high yields, and the use of environmentally friendly reactants. semanticscholar.org
For the synthesis of furan-based compounds, biocatalysis has shown significant promise. For instance, transaminases (TAs) have been effectively used for the synthesis of furfurylamines from biobased furans. nih.gov Specifically, a transaminase from Shinella mephtica (SMTA) has demonstrated high efficiency in converting furan (B31954) aldehydes to their corresponding amines. nih.gov While not a direct synthesis of the naphthofuran ring system, this demonstrates the potential of biocatalysis to create functionalized furan precursors that could be used in subsequent steps to build the Naphtho[2,1-b]furan, 1,2-dimethyl- scaffold.
The integration of organocatalysis and biocatalysis into the synthetic pathways for Naphtho[2,1-b]furan, 1,2-dimethyl- holds the potential to create more sustainable and efficient processes.
Implementation of Green Reagents and Solvents (e.g., Dialkyl Carbonates, Water)
The choice of reagents and solvents is a cornerstone of green chemistry, with a focus on replacing toxic and environmentally harmful substances with safer alternatives.
Dialkyl Carbonates (DACs):
Dialkyl carbonates, particularly dimethyl carbonate (DMC), are recognized as green reagents and solvents. frontiersin.orgrsc.org Their low toxicity, biodegradability, and versatile reactivity make them attractive alternatives to hazardous chemicals like phosgene. rsc.orggoogle.com DACs can be synthesized through environmentally benign processes, such as the catalytic oxidative carbonylation of methanol. frontiersin.org In heterocycle synthesis, DMC can act as a sacrificial molecule in the formation of tetrahydrofuran (B95107) and furan systems. frontiersin.org The properties of DACs, such as their tunable polarity and boiling points, make them suitable for a range of applications, including as solvents for chemical reactions. frontiersin.org
Water as a Reaction Solvent:
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the low solubility of many organic compounds in water has historically limited its use, recent research has demonstrated its effectiveness under certain conditions. nih.gov Heating water under pressure can significantly decrease its dielectric constant, making it a more suitable solvent for organic reactions. biotage.com For instance, at 150°C, the dielectric constant of water is estimated to be around 42.5, allowing it to exhibit pseudo-organic solvation properties. biotage.com
The use of water as a solvent has been shown to enhance reaction rates and selectivity in certain cases, attributed to the hydrophobic effect which encourages the association of non-polar molecules. nih.gov Furthermore, confining water within hydrophobic nanopores can alter its properties, making it a "tuneable solvent" (WaTuSo) with the potential for enhanced dissolution of non-polar reactants. rsc.org Environmentally friendly protocols for the synthesis of bifunctionalized cyclopentenones from furfural (B47365) have been successfully developed using water as a solvent, often in conjunction with microwave irradiation to achieve high regioselectivity and yields in short reaction times. rsc.org
The implementation of green reagents like dialkyl carbonates and the innovative use of water as a solvent are pivotal in developing sustainable synthetic routes for Naphtho[2,1-b]furan, 1,2-dimethyl-.
Atom Economy and Reaction Efficiency Considerations in Synthetic Protocols
Atom economy and reaction efficiency are key metrics in green chemistry, focusing on maximizing the incorporation of starting materials into the final product and optimizing reaction conditions to achieve high yields.
Atom Economy:
Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the percentage of atoms from the reactants that are incorporated into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.
A prime example of a reaction with perfect atom economy is the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes to generate furan derivatives. mdpi.comnih.gov In these reactions, all the atoms of the starting materials are incorporated into the final products. mdpi.com While this specific example does not directly produce Naphtho[2,1-b]furan, 1,2-dimethyl-, the principle of designing synthetic routes that proceed through cycloaddition or other atom-economical reactions is a key strategy for the green synthesis of this target molecule.
Reaction Efficiency:
For instance, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans has been developed using Sonogashira coupling conditions. nih.gov This method, which can be enhanced by microwave irradiation, provides good to excellent yields and minimizes side products. nih.gov Similarly, a catalyst-free, one-pot method for synthesizing highly functionalized furans in excellent yields has been reported, highlighting the potential for efficient and practical synthesis of furan-containing compounds. nih.gov
Energy-Efficient Synthetic Methodologies (e.g., Microwave-Assisted Reactions)
Reducing energy consumption is a critical aspect of green chemistry, and microwave-assisted synthesis has emerged as a key technology for achieving this goal.
Microwave irradiation can dramatically accelerate organic reactions, often reducing reaction times from hours to minutes. researchgate.net This rapid heating can also lead to improved yields and selectivity. researchgate.net The application of microwave technology is particularly beneficial for the synthesis of heterocyclic compounds like naphthofurans.
Several studies have demonstrated the successful use of microwave-assisted synthesis for naphthofuran and related structures:
A method for the synthesis of naphtho[2,1-b]furan-1,3,4-benzotriazepines utilizes microwave irradiation to facilitate the annulation of naphthofuran with benzotriazepines. researchgate.net
An efficient, one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans under Sonogashira conditions is significantly improved by the use of microwave irradiation, which shortens reaction times and minimizes side products. nih.gov
A catalyst-free synthesis of 1-phenylnaphtho[2,1-b]furan (B14694148) derivatives has been developed using microwave-assisted technology in a brine medium, offering an environmentally benign and efficient process. semanticscholar.org
The preparation of benzo[b]furans under solventless phase-transfer catalytic conditions can be effectively carried out using domestic microwave ovens. researchgate.net
An efficient synthesis of naphthopyranopyrimidine derivatives has been achieved through a solvent-free and microwave-assisted one-pot protocol.
These examples underscore the versatility and effectiveness of microwave-assisted synthesis as an energy-efficient methodology. By significantly reducing reaction times and often enabling solvent-free conditions, this technique aligns well with the principles of green chemistry and offers a promising approach for the sustainable synthesis of Naphtho[2,1-b]furan, 1,2-dimethyl-.
Below is a table summarizing the reaction conditions for some of the microwave-assisted syntheses mentioned:
| Product | Reactants | Catalyst | Solvent | Time | Yield | Reference |
| 1,4-dihydropyridine nucleoside analogues | 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, ammonium (B1175870) acetate | Ba(NO₃)₂ | Solvent-free | Short | 86-96% | nih.gov |
| Naphthopyranopyrimidines | β-naphthol, aromatic aldehydes, N,N-dimethylbarbituric acid | Cu(II)/PL-COF | Solvent-free | 1-4 min | High | |
| 2,3-disubstituted benzo[b]furans | 2-iodophenols, terminal acetylenes, aryl iodides | Pd catalyst | - | Short | Good to excellent | nih.gov |
| 1-phenylnaphtho[2,1-b]furan derivatives | (E)-(2-nitrovinyl)benzene, naphthalen-2-ol | Catalyst-free | Brine | - | Good | semanticscholar.org |
Q & A
Q. Advanced SAR Strategies
- Heterocyclic Hybridization : Coupling naphthofuran with pyrazole or triazine enhances antimicrobial potency (MICs ≤12.5 µg/mL) .
- Substituent Tuning : Introducing thiourea or Schiff base moieties improves antifungal activity against C. albicans .
What methodological challenges arise in one-step synthesis protocols?
Q. Advanced Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
